

Application Notes and Protocols for Sp-cAMPS in In Vitro Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (**Sp-cAMPS**), is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2] This analog of cyclic AMP (cAMP) is an invaluable tool in signal transduction research and drug discovery for several key reasons. [3][4] Unlike the endogenous second messenger cAMP, **Sp-cAMPS** exhibits significant resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][3][4] This resistance ensures a sustained and stable activation of PKA, allowing for more precise and reproducible experimental outcomes.[1][3][4]

Sp-cAMPS mimics the action of cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[1][4] These active catalytic subunits can then phosphorylate downstream protein substrates on serine and threonine residues.[1] Due to its potent and sustained activation of PKA, **Sp-cAMPS** is an ideal reagent for in vitro kinase assays designed to screen for PKA inhibitors, identify novel PKA substrates, and elucidate the role of PKA in various cellular signaling pathways.[3]

Data Presentation

Table 1: PKA Activation by cAMP Analogs



Compound	Parameter	Value	Cell Type <i>l</i> Condition
cAMP	EC50 (in vitro)	100 - 300 nM	Purified PKA
сАМР	Apparent EC ₅₀ (in cell)	~5.2 μM	Intact CHO cells
8-Bromo-cAMP	Ka	0.05 μΜ	Purified PKA
Sp-8-Br-cAMPS-AM	EC50	1.5 μΜ	Sensory Neurons (cellular response)
Sp-8-Br-cAMPS	EC50	203 μΜ	Sensory Neurons (cellular response)

Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[3]

Table 2: Interaction of Sp-cAMPS with cAMP-Specific

Phosphodiesterases (PDEs)

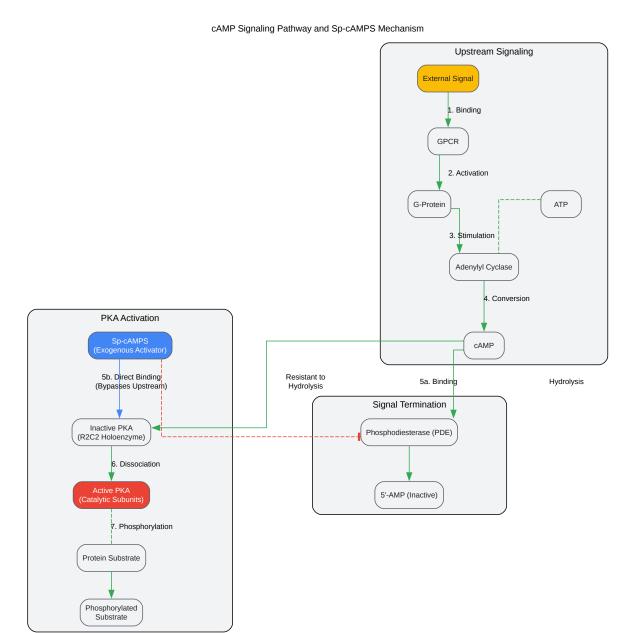
PDE Family	Substrate Specificity	K _m for cAMP	Notes on Sp- cAMPS
PDE3	cGMP-inhibited	-	Reported weak inhibitor.
PDE4	cAMP-specific	1.5 μM (PDE4D2)	Highly resistant to hydrolysis.
PDE7	cAMP-specific	0.2 μM (PDE7A1)	Highly resistant to hydrolysis.
PDE8	cAMP-specific	40 - 150 nM	Highly resistant to hydrolysis.

Note: **Sp-cAMPS**'s utility stems from its high resistance to hydrolysis by PDEs, ensuring sustained PKA activation, rather than potent inhibition of PDEs.[3]

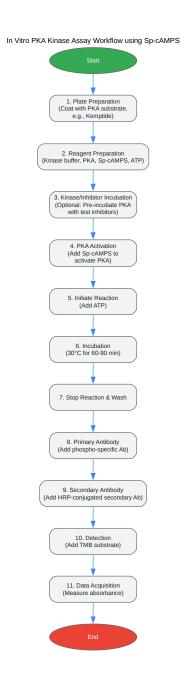


Signaling Pathway and Experimental Workflow









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